molecular formula C18H19NO3 B12087630 Tert-butyl N-(2-benzoylphenyl)carbamate

Tert-butyl N-(2-benzoylphenyl)carbamate

Cat. No.: B12087630
M. Wt: 297.3 g/mol
InChI Key: JHYKLFQMOHYMDG-UHFFFAOYSA-N
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Description

Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, featuring a benzoyl group attached to the phenyl ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-benzoylphenyl isocyanate with tert-butyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a base, under controlled temperature conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The benzoyl group may play a role in binding to specific sites, while the ester group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-benzoyl-4-bromophenyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, (2-benzoyl-4-chlorophenyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of the tert-butyl ester group

Biological Activity

Tert-butyl N-(2-benzoylphenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), yielding high purity and yield products suitable for biological evaluation .

Anti-inflammatory Activity

A study evaluated several derivatives of this compound for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results indicated that some compounds exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug, indomethacin. Notably, compounds 4i and 4a showed the most promising results, suggesting that structural modifications could enhance efficacy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. In a study involving microdilution broth susceptibility assays, certain derivatives demonstrated notable activity against strains such as E. coli, M. luteus, and B. cereus. These compounds were effective at lower concentrations compared to control agents, indicating their potential as antimicrobial agents in treating drug-resistant infections .

The biological effects of this compound appear to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The exact mechanisms are still under investigation; however, preliminary findings suggest modulation of cyclooxygenase-2 (COX-2) activity as a key pathway in its anti-inflammatory effects .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, rats treated with this compound showed reduced paw swelling after carrageenan injection compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in conditions characterized by inflammation.

CompoundInhibition Percentage (%)Time Frame (h)
4a54.2399
4i50.00012
IndomethacinStandard Control-

Case Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial efficacy, several derivatives were tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
E. coli32 µg/mLThis compound
M. luteus16 µg/mLThis compound
B. cereus64 µg/mLThis compound

These findings underscore the compound's potential role in addressing bacterial infections, particularly those resistant to conventional antibiotics .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

tert-butyl N-(2-benzoylphenyl)carbamate

InChI

InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19-15-12-8-7-11-14(15)16(20)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21)

InChI Key

JHYKLFQMOHYMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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